[(4-chloro-3-nitrophenyl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-chloro-3-nitrophenyl)methyl](methyl)amine is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of benzylamine, where the benzene ring is substituted with a chloro group at the 4-position and a nitro group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-chloro-3-nitrophenyl)methyl](methyl)amine typically involves the nitration of 4-chlorotoluene to form 4-chloro-3-nitrotoluene, followed by the conversion of the methyl group to a benzylamine group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent amination can be achieved through various methods, including the use of ammonia or amine derivatives under catalytic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[(4-chloro-3-nitrophenyl)methyl](methyl)amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The benzylamine moiety can participate in various substitution reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 4-Amino-methyl-3-nitrobenzylamine.
Reduction: 4-Chloro-methyl-3-aminobenzylamine.
Substitution: Various substituted benzylamines depending on the reagents used.
Scientific Research Applications
[(4-chloro-3-nitrophenyl)methyl](methyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(4-chloro-3-nitrophenyl)methyl](methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzyl chloride
- 4-Methyl-3-nitrobenzylamine
- 4-Nitrobenzylamine
Uniqueness
[(4-chloro-3-nitrophenyl)methyl](methyl)amine is unique due to the presence of both a chloro and a nitro group on the benzene ring, which imparts distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
1082846-60-3 |
---|---|
Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-5-6-2-3-7(9)8(4-6)11(12)13/h2-4,10H,5H2,1H3 |
InChI Key |
KOPUJNPJWNTMOI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.